molecular formula C26H36O3 B11705375 7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate

7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate

Cat. No.: B11705375
M. Wt: 396.6 g/mol
InChI Key: DIYGODQITXZLQE-UHFFFAOYSA-N
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Description

7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation, methylation, and esterification reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or add hydrogen atoms.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,3aS,3bR,5aS,7S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2-hydroxyethan-1-one
  • 4-{4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl}pentanoic acid

Uniqueness

What sets 7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate

InChI

InChI=1S/C26H36O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18-23,27H,8-16H2,1-2H3

InChI Key

DIYGODQITXZLQE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C)O

Origin of Product

United States

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